molecular formula C16H32O2 B14724794 2-Decyl-4,6-dimethyl-1,3-dioxane CAS No. 6316-46-7

2-Decyl-4,6-dimethyl-1,3-dioxane

Cat. No.: B14724794
CAS No.: 6316-46-7
M. Wt: 256.42 g/mol
InChI Key: TXANYHCPKPNEDA-UHFFFAOYSA-N
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Description

2-Decyl-4,6-dimethyl-1,3-dioxane is a six-membered 1,3-dioxane ring derivative substituted with a saturated decyl chain (C₁₀H₂₁) at position 2 and methyl groups at positions 4 and 6. This compound is characterized by its lipophilic alkyl chains and ether-oxygen-containing ring structure, which confer moderate stability and solubility in organic solvents.

Properties

CAS No.

6316-46-7

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-decyl-4,6-dimethyl-1,3-dioxane

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-16-17-14(2)13-15(3)18-16/h14-16H,4-13H2,1-3H3

InChI Key

TXANYHCPKPNEDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1OC(CC(O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-4,6-dimethyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. One common method is the reaction of decanal with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in a

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2-decyl-4,6-dimethyl-1,3-dioxane and related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Regulatory Status
2-Decyl-4,6-dimethyl-1,3-dioxane Not listed C₁₆H₃₂O₂ 256.42 Saturated decyl chain, 1,3-dioxane ring Industrial intermediates, potential fragrance components Not listed in major regulatory databases
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane 5445-59-0 C₁₆H₃₀O₂ 254.41 Unsaturated decenyl chain (C=C at C9) Chemical synthesis, fragrance applications No specific restrictions reported
5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane Not listed C₁₈H₃₂O₂ 280.45 Cyclohexenyl ring, branched alkyl substituents Fragrance formulations REACH Candidate List
5-{[4-(Benzyloxy)phenyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 477863-06-2 C₂₂H₂₀O₅ 364.39 Dione groups, benzyloxy aromatic moiety Pharmaceutical intermediates Not regulated under major lists
5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 70912-54-8 C₁₁H₁₅NO₄ 239.27 Azepane ring fused with dioxane dione Medicinal chemistry, drug development No reported regulatory concerns

Key Findings and Functional Differences

Alkyl Chain Saturation :

  • The unsaturated analog, 2-(dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane , exhibits lower molecular weight (254.41 vs. 256.42) and higher reactivity due to the presence of a double bond, making it suitable for polymerization or electrophilic addition reactions. In contrast, the fully saturated decyl chain in the target compound enhances thermal stability, favoring applications in high-temperature processes .

The absence of cyclic or aromatic substituents in 2-decyl-4,6-dimethyl-1,3-dioxane may reduce regulatory scrutiny .

Functional Moieties: Dione-containing derivatives (e.g., CAS 477863-06-2 and 70912-54-8) exhibit enhanced polarity and reactivity, enabling roles as intermediates in pharmaceuticals. The absence of dione or aromatic groups in the target compound limits its utility in medicinal chemistry but broadens compatibility with non-polar matrices .

Stereochemical Considerations :

  • While stereoisomerism is documented in dioxane derivatives (e.g., cis/trans isomers in pentanediols synthesized from trans-4,6-dimethyl-1,3-dioxane), the linear decyl chain in the target compound likely precludes stereochemical complexity, simplifying synthesis and purification .

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